molecular formula C6H8ClNO3 B1439549 Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 1193387-44-8

Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B1439549
CAS No.: 1193387-44-8
M. Wt: 177.58 g/mol
InChI Key: CCOQWOGKHSSSKE-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted isoxazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxazole derivatives are formed.

    Reduction Reactions: Dihydroisoxazole derivatives are obtained.

Scientific Research Applications

Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Methyl 5-(iodomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Methyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Uniqueness

Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to the presence of the chloromethyl group, which provides specific reactivity and allows for selective modifications

Properties

IUPAC Name

methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOQWOGKHSSSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

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